molecular formula C12H12O4 B6205913 methyl 2-ethynyl-4,5-dimethoxybenzoate CAS No. 637348-14-2

methyl 2-ethynyl-4,5-dimethoxybenzoate

Cat. No.: B6205913
CAS No.: 637348-14-2
M. Wt: 220.2
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Description

Methyl 2-ethynyl-4,5-dimethoxybenzoate is a benzoic acid derivative featuring an ethynyl group at the 2-position and methoxy substituents at the 4- and 5-positions. This article synthesizes data from diverse sources to compare this compound with its closest analogs, emphasizing substituent effects on functionality.

Properties

CAS No.

637348-14-2

Molecular Formula

C12H12O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethynyl-4,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-ethynyl-4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynyl-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of methoxy-substituted derivatives.

Scientific Research Applications

Methyl 2-ethynyl-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-ethynyl-4,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the compound’s electronic properties, influencing its reactivity and interactions with biological molecules. The methoxy groups can also affect the compound’s solubility and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Bromo-4,5-dimethoxybenzoate (CAS 17667-32-2)
  • Synthesis: Prepared via bromination of methyl 4,5-dimethoxybenzoate (84% yield after crystallization from methanol) .
  • Properties : Melting point (Mp) = 185–187°C; characterized by $ ^1H $ NMR (DMSO-$ d_6 $, δ 7.35, 7.19 ppm for aromatic protons) and $ ^{13}C $ NMR (δ 166.91 ppm for carbonyl) .
  • Safety : Harmful by inhalation, skin contact, or ingestion (MSDS) .
Methyl 2-Amino-4,5-dimethoxybenzoate (CAS 26759-46-6)
  • Synthesis: Commercially available; recrystallized from methanol to yield planar crystals stabilized by intramolecular hydrogen bonds (N–H···O, 2.7–2.9 Å) .
  • Properties : Mp = 128–130°C; molecular weight = 211.22 g/mol; UV-Vis and NMR data confirm aromatic and ester functionalities .
  • Applications : Intermediate in antitumor imidazoquinazoline derivatives .
Methyl 2-Acetyl-3,5-dimethoxybenzoate
  • Synthesis : Acylation of methyl 3,5-dimethoxybenzoate with acetyl chloride (52% yield) .
  • Challenges: Demethylation attempts using BBr$_3$ yielded monodemethylated products, highlighting steric/electronic effects of substituents .
Methyl 2-Isocyano-4,5-dimethoxybenzoate
  • Reactivity: Electron-rich isocyano group reduces electrophilicity, leading to lower yields in cyclization reactions (e.g., quinazolinone synthesis) .
Methyl 3-Iodo-4,5-dimethoxybenzoate
  • Characterization : NMR (δ 7.8–7.9 ppm for aromatic protons) and MS data confirm iodinated structure; solidifies as a white solid .

Structural and Electronic Effects

Substituent Influence on Planarity
  • Methyl 2-amino-4,5-dimethoxybenzoate exhibits near-planar geometry (RMS deviation = 0.049 Å) due to intramolecular hydrogen bonds .
  • Ethynyl and bromo groups (linear vs. bulky) may alter planarity, affecting π-stacking in supramolecular assemblies.
Electronic Effects on Reactivity
  • Electron-Withdrawing Groups (EWGs) : Bromo and ethynyl substituents enhance electrophilicity at the benzoate carbonyl, facilitating nucleophilic attacks (e.g., in ester hydrolysis).
  • Electron-Donating Groups (EDGs): Methoxy and amino groups reduce electrophilicity, as seen in diminished reactivity of methyl 2-isocyano-4,5-dimethoxybenzoate .

Physicochemical and Spectroscopic Comparison

Compound Substituent (2-position) Mp (°C) Molecular Weight (g/mol) Key NMR Signals (δ, ppm) Yield (%)
Methyl 2-bromo-4,5-dimethoxybenzoate Br 185–187 260.09 $ ^1H $: 7.35 (s), 7.19 (s) 84
Methyl 2-amino-4,5-dimethoxybenzoate NH$_2$ 128–130 211.22 $ ^1H $: 6.7–7.0 (aromatic) Commercial
Methyl 2-acetyl-3,5-dimethoxybenzoate COCH$_3$ N/A 238.24 $ ^{13}C $: 166.9 (C=O) 52
Methyl 3-iodo-4,5-dimethoxybenzoate I N/A 322.11 $ ^1H $: 7.8–7.9 (aromatic) N/A

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